Benzenesulfonamide, N,N'-1,2-ethanediylbis[N-bromo-2,5-dimethyl-
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Overview
Description
Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes benzenesulfonamide groups linked by an ethanediyl bridge and substituted with bromo and methyl groups. Its molecular formula is C16H18Br2N2O4S2, and it has a molecular weight of 526.263 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- typically involves the reaction of benzenesulfonamide derivatives with ethanediyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N,N’-1,2-ethanediylbis[3-methyl-]
- Benzenesulfonamide, N,N’-1,2-ethanediylbis[4-methyl-]
- Benzenesulfonamide, N,N’-1,2-ethanediylbis[4-methyl-N-[2-[(4-methylphenyl)sulfonyl]oxy]ethyl-]
Uniqueness
Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- is unique due to the presence of bromo and methyl groups, which impart distinct chemical properties and reactivity. These substitutions enhance its potential as a versatile reagent in organic synthesis and its efficacy in biological applications compared to its analogs .
Properties
CAS No. |
252984-23-9 |
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Molecular Formula |
C18H22Br2N2O4S2 |
Molecular Weight |
554.3 g/mol |
IUPAC Name |
N-bromo-N-[2-[bromo-(2,5-dimethylphenyl)sulfonylamino]ethyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22Br2N2O4S2/c1-13-5-7-15(3)17(11-13)27(23,24)21(19)9-10-22(20)28(25,26)18-12-14(2)6-8-16(18)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
GEMSMYHSFAVYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(CCN(S(=O)(=O)C2=C(C=CC(=C2)C)C)Br)Br |
Origin of Product |
United States |
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